molecular formula C9H6BrFO B567800 7-Bromo-5-fluoro-1-indanone CAS No. 1260016-95-2

7-Bromo-5-fluoro-1-indanone

Cat. No.: B567800
CAS No.: 1260016-95-2
M. Wt: 229.048
InChI Key: QIXWPINRZMAUAE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-indanone is a chemical compound with the molecular formula C9H6BrFO It is a derivative of 1-indanone, characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1-indanone typically involves the bromination and fluorination of 1-indanone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-1-indanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ketone group in the indanone ring can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indanone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

7-Bromo-5-fluoro-1-indanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-indanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

  • 5-Bromo-1-indanone
  • 5-Fluoro-1-indanone
  • 7-Bromo-1-indanone

Comparison: Compared to its analogs, 7-Bromo-5-fluoro-1-indanone is unique due to the simultaneous presence of both bromine and fluorine atoms. This dual substitution can result in distinct chemical and biological properties, making it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXWPINRZMAUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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